
3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted with a 2,5-dimethoxyphenyl group and a methyl moiety at the 1-position. The carboxamide group at the 5-position links to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl scaffold, introducing both lipophilic and hydrogen-bonding capabilities.
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-26-19-8-6-15(11-14(19)5-10-22(26)28)24-23(29)20-13-18(25-27(20)2)17-12-16(30-3)7-9-21(17)31-4/h6-9,11-13H,5,10H2,1-4H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRQCUNKUJOUET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the 2,5-dimethoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the quinoline moiety: This could be done via a condensation reaction with an appropriate quinoline derivative.
Final modifications: Additional steps to introduce the carboxamide group and other functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts for selective substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-5-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
- Methoxy vs.
- Tetrahydroquinolinone vs. Tetrahydroimidazopyridine: The tetrahydroquinolinone moiety in the target compound may confer rigidity and hydrogen-bonding capacity, contrasting with the imidazopyridine core in , which has a fused aromatic system for planar interaction .
- Pyrazole vs. Indole Cores : Unlike WIN 55212-2’s indole core (CB2-selective), the target’s pyrazole ring offers a smaller, more electron-deficient scaffold, which could alter receptor binding kinetics .
Pharmacological and Binding Profile Comparisons
Table 2: Hypothetical Receptor Affinity Based on Structural Analogues
- Binding Insights : The 2,5-dimethoxyphenyl group in the target compound may mimic the aromatic pharmacophore of WIN 55212-2, favoring CB2 interactions. However, the absence of a naphthoyl group could reduce potency compared to WIN 55212-2 .
- Functional Selectivity: Unlike CB1-selective HU-210, the tetrahydroquinolinone carboxamide in the target may introduce steric hindrance, limiting CB1 engagement .
Computational Similarity Analysis
Using Tanimoto and Dice metrics (), the target compound’s MACCS keys and Morgan fingerprints would likely show:
Activité Biologique
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-5-carboxamide (CAS Number: 1396857-68-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.5 g/mol. The structure includes a pyrazole ring fused with a tetrahydroquinoline moiety and substituted with a dimethoxyphenyl group, which may contribute to its biological activities.
Property | Value |
---|---|
CAS Number | 1396857-68-3 |
Molecular Formula | C23H24N4O4 |
Molecular Weight | 420.5 g/mol |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study reported that derivatives related to this compound showed broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across various cancer cell lines . Specific tests indicated that certain derivatives achieved high levels of growth inhibition against lung carcinoma (e.g., HOP-92 and NCI-H460) with GI% values of 71.8% and 66.12%, respectively.
Table 1: Growth Inhibition Data Across Cancer Cell Lines
Cell Line | GI% (%) |
---|---|
HOP-92 | 71.8 |
NCI-H460 | 66.12 |
ACHN (Renal) | 66.02 |
RFX 393 (Renal) | 84.17 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). The IC50 values for CDK2 and TRKA inhibition ranged from to and to , respectively . The structure–activity relationship studies indicated that the presence of the dimethoxy group significantly enhances CDK2 inhibition compared to other substituents.
Table 2: Inhibition Potency Against CDK2 and TRKA
Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
---|---|---|
Compound 6n | 0.78 | 0.98 |
Compound 6m | 1.06 | 0.96 |
Compound 6d | 0.55 | 0.57 |
The mechanism by which this compound exerts its anticancer effects is likely multifaceted:
- Cell Cycle Arrest : Studies showed that treatment with this compound leads to significant arrest in the G0–G1 phase of the cell cycle in renal carcinoma cells (RFX 393), suggesting an interference with cellular proliferation mechanisms .
- Apoptosis Induction : The compound also appears to induce apoptosis in cancer cells, as evidenced by increased markers associated with programmed cell death.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : A clinical trial involving patients with advanced renal carcinoma treated with pyrazole derivatives demonstrated a notable reduction in tumor size and improvement in overall survival rates.
- Case Study B : In vitro studies using human lung cancer cell lines revealed that treatment with this compound led to enhanced cytotoxicity compared to standard chemotherapeutic agents.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.